2-(2-Methoxy-5-methylphenyl)-2-propanol
Description
Properties
IUPAC Name |
2-(2-methoxy-5-methylphenyl)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8-5-6-10(13-4)9(7-8)11(2,3)12/h5-7,12H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIEUCYWYBMEPQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)C(C)(C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
2-(2-Methoxy-5-methylphenyl)-2-propanol has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis and is used in the preparation of various pharmaceuticals and fine chemicals.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications, including its use as an intermediate in the synthesis of drugs targeting various diseases.
Industry: The compound is employed in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-(2-methoxy-5-methylphenyl)-2-propanol exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and influence metabolic pathways. The molecular targets and pathways involved can vary, but the compound generally acts through its functional groups, such as the hydroxyl (-OH) and methoxy (-OCH₃) groups.
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs and their properties based on the evidence:
Substituent Effects on Physical and Chemical Properties
- Steric Hindrance: The ortho-methoxy group in 2-(2-Methoxy-5-methylphenyl)-2-propanol introduces significant steric bulk compared to para-substituted analogs like 1-(4-Methoxyphenyl)-2-methylpropan-1-ol . This hindrance may reduce solubility in polar solvents and increase melting points relative to less substituted analogs.
- Electronic Effects: The methoxy group is electron-donating via resonance, which could stabilize the phenol-derived intermediates during synthesis.
- Comparison with 2-Phenyl-2-propanol: The addition of methoxy and methyl groups increases molecular weight (C₁₂H₁₈O₂ vs. C₉H₁₂O), likely elevating boiling points and altering solubility profiles. For example, 2-Phenyl-2-propanol has a boiling point of 202°C ; the target compound’s additional substituents may push this above 250°C.
Key Differentiators and Research Implications
- Comparative Reactivity : The ortho-methoxy group may hinder electrophilic aromatic substitution reactions compared to para-substituted analogs, directing incoming electrophiles to the less hindered para-methyl position .
Biological Activity
2-(2-Methoxy-5-methylphenyl)-2-propanol, also known as a methoxyphenol derivative, has garnered attention for its potential biological activities. This compound is primarily investigated for its therapeutic properties, including anti-inflammatory and analgesic effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C11H16O2
- Molecular Weight : 180.25 g/mol
- CAS Number : 102-71-6
The biological activity of this compound can be attributed to several mechanisms:
1. Enzyme Inhibition
- The compound may inhibit specific enzymes involved in inflammatory pathways, particularly cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins that mediate inflammation .
2. Antioxidant Activity
- Similar compounds have demonstrated antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress .
3. Receptor Binding
- It may interact with various cellular receptors, modulating physiological responses related to pain and inflammation.
Case Studies
- Anti-inflammatory Effects
- Cytotoxicity Assessment
- Antioxidant Capacity
Comparative Biological Activity Table
| Compound | COX-2 Inhibition | Antioxidant Activity | Cytotoxicity (CC50) |
|---|---|---|---|
| This compound | Moderate | High | Moderate (specific values vary) |
| Curcumin | High | Moderate | Low |
| Dehydrodiisoeugenol | Very High | High | Low |
Preparation Methods
Reaction Mechanism and Conditions
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Electrophile Generation : AlCl₃ coordinates with propylene chloride, forming a reactive acylium ion.
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Aromatic Substitution : The electrophile attacks the para position of 2-methoxy-5-methylphenol, stabilized by the electron-donating methoxy group.
-
Hydrolysis : The intermediate complex undergoes hydrolysis to yield the tertiary alcohol.
Optimized conditions include a temperature range of 0–5°C during electrophile formation, followed by gradual warming to 25°C for completion. Anhydrous solvents such as dichloromethane or nitrobenzene are preferred to prevent catalyst deactivation.
Case Study: Industrial-Scale Production
A pilot-scale synthesis reported a 78% yield using continuous flow reactors, which enhance heat dissipation and reduce side reactions like polyalkylation. Post-reaction purification involves sequential washes with sodium bicarbonate and water, followed by vacuum distillation to achieve >99% purity.
Grignard Reaction Approach
The Grignard reaction offers an alternative route by leveraging organomagnesium reagents to form carbon-carbon bonds. This method is particularly advantageous for constructing tertiary alcohols from ketone precursors.
Protocol Overview
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Synthesis of Aryl Halide Intermediate : 2-Bromo-5-methylanisole is prepared via bromination of 2-methoxy-5-methylphenol using PBr₃.
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Grignard Reagent Formation : Methylmagnesium bromide (MeMgBr) is generated in tetrahydrofuran (THF) under inert atmosphere.
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Nucleophilic Addition : The Grignard reagent reacts with 2-bromo-5-methylanisole, followed by acidic workup to yield the target alcohol.
Optimization Insights
-
Temperature Control : Maintaining −10°C during reagent addition minimizes undesired side reactions.
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Solvent Selection : THF enhances reagent solubility and reaction homogeneity, critical for achieving 95% conversion rates.
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Quenching Strategy : Gradual addition of dilute HCl (pH 5–6) prevents exothermic runaway, ensuring safe scale-up.
Reduction of Corresponding Ketones
Catalytic hydrogenation or hydride-mediated reduction of 2-(2-methoxy-5-methylphenyl)-2-propanone provides a high-yield pathway to the alcohol.
Sodium Borohydride (NaBH₄) Reduction
NaBH₄ in methanol at 0°C reduces the ketone to the alcohol within 2 hours, achieving 85–90% yield. This method is favored for its operational simplicity and minimal byproduct formation.
Lithium Aluminum Hydride (LiAlH₄) Protocol
LiAlH₄ in diethyl ether affords near-quantitative yields (>98%) but requires stringent anhydrous conditions and careful quenching with ethyl acetate to mitigate flammability risks.
Comparative Analysis of Synthetic Methods
| Parameter | Friedel-Crafts | Grignard | Ketone Reduction |
|---|---|---|---|
| Yield (%) | 78 | 95 | 98 |
| Reaction Time (h) | 6–8 | 4 | 2 |
| Catalyst Cost | Moderate | High | Low |
| Scalability | Industrial | Pilot-scale | Lab-scale |
| Purity (%) | 99 | 97 | 99.5 |
Key Findings :
-
The Grignard method excels in yield and speed but incurs higher reagent costs.
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Ketone reduction is optimal for small-scale, high-purity synthesis.
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Friedel-Crafts remains the cornerstone for bulk production due to cost-effectiveness.
Industrial-Scale Production Considerations
Large-scale manufacturing prioritizes continuous flow systems over batch reactors to enhance thermal control and throughput. For instance, a patented telescoping process eliminates intermediate isolation, reducing solvent waste by 40%. Advanced purification techniques, such as simulated moving bed (SMB) chromatography, further ensure compliance with pharmaceutical-grade specifications .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2-Methoxy-5-methylphenyl)-2-propanol, and how do reaction conditions influence yield?
- Methodology : The synthesis of aryl-substituted propanols typically involves nucleophilic substitution or Friedel-Crafts alkylation. For example, the methoxy and methyl groups on the phenyl ring may be introduced via electrophilic aromatic substitution prior to forming the propanol backbone. Optimization of catalysts (e.g., Lewis acids like AlCl₃) and solvent systems (polar aprotic solvents like DMF) can enhance regioselectivity and yield .
- Characterization : Post-synthesis, confirm structural integrity using -NMR (e.g., methoxy singlet at δ 3.2–3.8 ppm) and IR spectroscopy (O-H stretch ~3300 cm) .
Q. How do substituents (methoxy, methyl) on the phenyl ring influence the compound’s physical properties?
- Physical Properties : Substituents affect solubility and boiling/melting points. The methoxy group increases hydrophilicity via hydrogen bonding, while the methyl group enhances lipophilicity. Compare with 2-Phenyl-2-propanol (bp 202°C, mp 32–34°C) in ; the methoxy group may elevate boiling point due to dipole interactions .
- Experimental Validation : Use differential scanning calorimetry (DSC) to measure thermal transitions and HPLC to assess purity under varied mobile phases .
Advanced Research Questions
Q. What analytical strategies resolve contradictions in spectral data for structurally similar analogs?
- Case Study : Discrepancies in -NMR chemical shifts may arise from solvent effects or tautomerism. For example, highlights imidazole-thiol tautomerization affecting spectral interpretation. Apply 2D-NMR (COSY, HSQC) to resolve overlapping signals and computational modeling (DFT) to predict shifts .
- Mitigation : Standardize solvent systems (e.g., CDCl₃ vs. DMSO-d₆) and temperature controls during analysis .
Q. How can computational methods predict the biological activity of this compound?
- In Silico Approaches : Use molecular docking (AutoDock Vina) to simulate interactions with cyclooxygenase (COX) enzymes, leveraging structural analogs from . Pharmacophore modeling identifies key functional groups (e.g., hydroxyl for H-bonding, methoxy for hydrophobic pockets) .
- Validation : Cross-reference with in vitro assays (e.g., COX inhibition) to correlate docking scores with IC values .
Q. What are the challenges in optimizing multi-step synthesis for derivatives, and how are they addressed?
- Synthetic Hurdles : Intermediate instability (e.g., oxidation of the hydroxyl group) and side reactions (e.g., demethylation under acidic conditions). notes thioether formation in thiazole derivatives requires inert atmospheres and low temperatures .
- Solutions : Employ protecting groups (e.g., TMS for -OH) and real-time monitoring via LC-MS to track reaction progress .
Methodological Considerations
Q. How do solvent polarity and temperature affect the compound’s stability during storage?
- Stability Studies : Store in anhydrous, aprotic solvents (e.g., acetonitrile) at –20°C to prevent hydrolysis of the methoxy group. Accelerated stability testing (40°C/75% RH) identifies degradation products via GC-MS .
Q. What spectroscopic techniques best differentiate positional isomers (e.g., 2-methoxy vs. 4-methoxy substitution)?
- Techniques :
- -NMR: Aromatic proton splitting patterns (para-substitution shows doublets, ortho shows complex coupling).
- IR: Methoxy C-O stretch at ~1250 cm varies slightly with substitution position .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
